3-Methyl-1H-indazole-5,6-diamine
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Overview
Description
3-Methyl-1H-indazole-5,6-diamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of two amino groups at positions 5 and 6, along with a methyl group at position 3, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indazole-5,6-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by methylation and subsequent functional group transformations to introduce the amino groups at positions 5 and 6 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-indazole-5,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyl-1H-indazole-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indazole-5,6-diamine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-amine: Lacks the methyl group at position 3 and the amino groups at positions 5 and 6.
2H-Indazole: Differs in the position of the nitrogen atom in the ring.
3-Methyl-1H-indazole: Lacks the amino groups at positions 5 and 6.
Uniqueness
3-Methyl-1H-indazole-5,6-diamine is unique due to the presence of both the methyl group and the two amino groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-methyl-2H-indazole-5,6-diamine |
InChI |
InChI=1S/C8H10N4/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,9-10H2,1H3,(H,11,12) |
InChI Key |
IMRQUHKOCGTWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)N)N |
Origin of Product |
United States |
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